molecular formula C16H19NO2 B8285706 3-(o-Methoxyphenoxy)-3-phenylpropylamine

3-(o-Methoxyphenoxy)-3-phenylpropylamine

Cat. No.: B8285706
M. Wt: 257.33 g/mol
InChI Key: YMASWMGBWHSISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(o-Methoxyphenoxy)-3-phenylpropylamine (commonly known as nisoxetine or Lilly 94939) is a secondary amine derivative with a phenoxy-phenylpropylamine backbone. It is a potent and selective inhibitor of norepinephrine (NE) reuptake in both rat brain synaptosomes and cardiac tissue . Its structure features an ortho-methoxy group on the phenoxy ring, which distinguishes it from serotonin-selective analogs like fluoxetine (Lilly 110140) . Nisoxetine has been pivotal in studying NE transporter (NET) specificity and served as a precursor to later antidepressants .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-(2-methoxyphenoxy)-3-phenylpropan-1-amine

InChI

InChI=1S/C16H19NO2/c1-18-15-9-5-6-10-16(15)19-14(11-12-17)13-7-3-2-4-8-13/h2-10,14H,11-12,17H2,1H3

InChI Key

YMASWMGBWHSISX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(CCN)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Pharmacological Profiles

The pharmacological activity of phenylpropylamine derivatives is highly dependent on substituent positions on the phenoxy ring. Below is a comparative analysis of key compounds:

Table 1: Comparative Pharmacological Properties
Compound Name Substituent Position/Group Selectivity In Vitro Ki Values (M) Duration of Action Key Research Findings
3-(o-Methoxyphenoxy)-3-phenylpropylamine (Nisoxetine, Lilly 94939) Ortho-methoxy on phenoxy NE > 5-HT/DA NE: ~10⁻⁷ (estimated) >24 hours Potent NE uptake inhibitor; minimal impact on 5-HT/DA
3-(p-Trifluoromethylphenoxy)-3-phenylpropylamine (Fluoxetine, Lilly 110140) Para-CF₃ on phenoxy 5-HT > NE/DA 5-HT: 5.5×10⁻⁸; NE: 9.5×10⁻⁶; DA: 1.3×10⁻⁵ Up to 48 hours Long-lasting 5-HT inhibition; no effect on NE in vivo
Chlorimipramine Tricyclic structure 5-HT and NE N/A 1–4 hours Inhibits both 5-HT and NE in vivo; short duration
Desipramine Tricyclic structure NE > 5-HT N/A Moderate NE-selective TCA; used as comparator
3-Phenylpropylamine derivatives (e.g., Imprimatin B2) Varied substituents Non-monoaminergic targets N/A N/A Explored in plant immune priming; unrelated to monoamine uptake

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • Ortho-substituents (e.g., methoxy in nisoxetine) favor NE selectivity due to steric and electronic interactions with NET .
    • Para-substituents (e.g., CF₃ in fluoxetine) enhance 5-HT transporter (SERT) binding by aligning with hydrophobic pockets .
  • Amine Substitution :
    • Secondary amines (e.g., nisoxetine, fluoxetine) exhibit prolonged action compared to tertiary or primary analogs .
    • N-Methylation in nisoxetine enhances NET affinity without affecting SERT .

Conformational Selectivity

Molecular modeling studies reveal that nisoxetine adopts a folded conformation optimal for NET binding, while fluoxetine’s extended conformation favors SERT . This conformational flexibility explains their distinct neurotransmitter selectivities.

Key Research Findings

Nisoxetine (Lilly 94939): Blocks NE uptake in rat heart and brain synaptosomes at IC₅₀ values 10–100× lower than 5-HT or dopamine (DA) . No significant effect on 5-HT or DA transporters even at high doses .

Fluoxetine (Lilly 110140): Prevents 4-chloroamphetamine-induced 5-HT depletion for up to 48 hours .

Chlorimipramine vs. Nisoxetine :

  • Chlorimipramine inhibits both 5-HT and NE in vivo, whereas nisoxetine maintains NE specificity .

Clinical and Experimental Implications

  • Fluoxetine (Prozac®) became a landmark 5-HT-selective drug, validating the phenylpropylamine scaffold for psychiatric drug development .
  • Derivatives like 3-phenylpropylamine have found roles in unrelated fields, such as plant immunology (e.g., Imprimatin B2) .

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